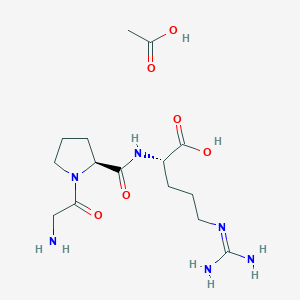

H-Gly-Pro-Arg-OH.Acetate

CAS No.:

Cat. No.: VC3350891

Molecular Formula: C15H28N6O6

Molecular Weight: 388.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H28N6O6 |

|---|---|

| Molecular Weight | 388.42 g/mol |

| IUPAC Name | acetic acid;(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| Standard InChI | InChI=1S/C13H24N6O4.C2H4O2/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16;1-2(3)4/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |

| Standard InChI Key | CPPQZQFDCKJXOJ-OZZZDHQUSA-N |

| Isomeric SMILES | CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

| Canonical SMILES | CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |

Introduction

Chemical Identity and Structure

Molecular Composition

The compound's IUPAC name is acetic acid;(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid, reflecting its complex molecular structure . The stereochemistry of the compound is significant, with both proline and arginine having the S configuration at their respective chiral centers, contributing to the compound's three-dimensional structure and biological recognition properties.

Structural Identifiers

Several standardized identifiers are used to uniquely characterize H-Gly-Pro-Arg-OH.Acetate in chemical databases and literature. These identifiers facilitate consistent reference to the compound across different research platforms and publications.

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 90471026 | |

| CAS Number | 211055-63-9 | |

| InChIKey | CPPQZQFDCKJXOJ-OZZZDHQUSA-N | |

| SMILES | CC(=O)O.C1CC@HC(=O)NC@@HC(=O)O | |

| Sequence (3-letter) | Gly-Pro-Arg | |

| Sequence (1-letter) | GPR |

Physical and Chemical Properties

H-Gly-Pro-Arg-OH.Acetate, like many peptide acetate salts, is likely to be hygroscopic and should be stored under appropriate conditions to maintain its stability and integrity. The acetate counterion typically enhances the water solubility of peptides, making it suitable for biological assays and pharmaceutical formulations.

Chemical Reactivity

The presence of proline in the sequence introduces a conformational constraint due to its cyclic structure, which can influence the spatial arrangement of the peptide backbone and affect its interaction with biological receptors or enzyme active sites. This conformational property may be crucial for any biological activity associated with the compound.

Nomenclature and Alternative Names

Systematic Naming Conventions

H-Gly-Pro-Arg-OH.Acetate can be referenced using various naming conventions in scientific literature and chemical databases. The "H" and "OH" in the name indicate the presence of free amino and carboxyl termini, respectively, while "Acetate" denotes the counterion.

These various naming conventions reflect different perspectives on representing the compound's structure, with some focusing on the peptide sequence and others on the detailed chemical structure. The diversity of names can sometimes lead to confusion in the literature, making standardized identifiers particularly important.

Structural Relationship to Similar Peptides

Relationship to Tetrapeptides

The search results also reference several tetrapeptides that contain the Gly-Pro-Arg sequence as part of their structure. These compounds may share some functional properties with H-Gly-Pro-Arg-OH.Acetate but have expanded or modified activities due to the additional amino acid.

These tetrapeptides, particularly those with the Gly-Pro-Arg-Pro sequence, have been studied for their ability to interfere with fibrin polymerization and platelet aggregation. While H-Gly-Pro-Arg-OH.Acetate lacks the additional proline residue, it may share some structural features that could confer similar, albeit potentially reduced, activities in these biological processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume